4-Ethyl-6-phenylpyrimidine
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Overview
Description
4-Ethyl-6-phenylpyrimidine is an organic compound belonging to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidines are significant in various biological processes and are found in nucleic acids, vitamins, and other essential biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-phenylpyrimidine typically involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions. One common method involves the reaction of benzaldehyde with ethyl acetoacetate and urea in the presence of a catalyst such as ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-phenylpyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
4-Ethyl-6-phenylpyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby exerting its effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-phenylpyrimidine: Similar structure but with a methyl group instead of an ethyl group.
4-Ethyl-6-(4-methylphenyl)pyrimidine: Similar structure with an additional methyl group on the phenyl ring.
4-Ethyl-5-phenylpyrimidine: Similar structure but with the phenyl group at a different position on the pyrimidine ring.
Uniqueness
4-Ethyl-6-phenylpyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethyl and phenyl groups provide distinct steric and electronic effects, making this compound valuable for various applications .
Properties
CAS No. |
74502-97-9 |
---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
4-ethyl-6-phenylpyrimidine |
InChI |
InChI=1S/C12H12N2/c1-2-11-8-12(14-9-13-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
OLJNUUXZUPDODN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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